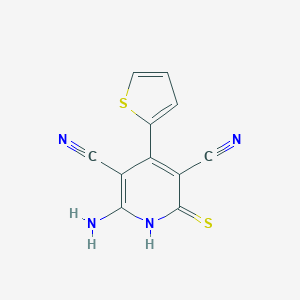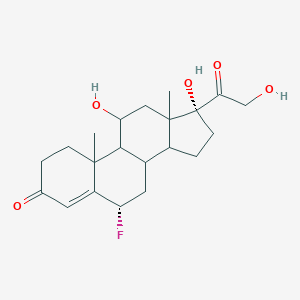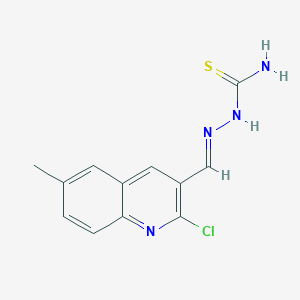![molecular formula C19H11BrO4 B304640 3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)
3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one, also known as Brucine, is a natural alkaloid compound that is found in the seeds of the Strychnos nux-vomica tree. Brucine has been widely studied for its potential therapeutic properties in the treatment of a variety of diseases and disorders.
Mecanismo De Acción
3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one exerts its effects through a variety of mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. It has been shown to target a number of key molecular pathways involved in these processes, including the MAPK/ERK and PI3K/Akt signaling pathways.
Biochemical and Physiological Effects:
3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of brucine is its relatively low toxicity, which makes it a potentially useful therapeutic agent. However, its low solubility in water can make it difficult to work with in laboratory experiments, and its potential side effects on normal cells and tissues must be carefully evaluated.
Direcciones Futuras
There are a number of potential future directions for research on brucine. These include further studies on its mechanisms of action, as well as its potential use in combination with other therapeutic agents. Additionally, the development of more effective methods for synthesizing and delivering brucine could help to improve its therapeutic potential.
Métodos De Síntesis
3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one can be synthesized through a variety of methods, including the condensation of 2,3-dihydro-4H-chromen-4-one with 6-bromo-4-oxo-4H-chromen-3-ylmethylidene under acidic conditions. Other methods include the reduction of strychnine and the oxidation of brucine.
Aplicaciones Científicas De Investigación
3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have antitumor, antiviral, and anti-inflammatory effects, and has been studied for its potential use in the treatment of cancer, viral infections, and inflammatory diseases.
Propiedades
Nombre del producto |
3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one |
|---|---|
Fórmula molecular |
C19H11BrO4 |
Peso molecular |
383.2 g/mol |
Nombre IUPAC |
6-bromo-3-[(E)-(4-oxochromen-3-ylidene)methyl]chromen-4-one |
InChI |
InChI=1S/C19H11BrO4/c20-13-5-6-17-15(8-13)19(22)12(10-24-17)7-11-9-23-16-4-2-1-3-14(16)18(11)21/h1-8,10H,9H2/b11-7+ |
Clave InChI |
YLFANOQJLUWHKU-YRNVUSSQSA-N |
SMILES isomérico |
C1/C(=C\C2=COC3=C(C2=O)C=C(C=C3)Br)/C(=O)C4=CC=CC=C4O1 |
SMILES |
C1C(=CC2=COC3=C(C2=O)C=C(C=C3)Br)C(=O)C4=CC=CC=C4O1 |
SMILES canónico |
C1C(=CC2=COC3=C(C2=O)C=C(C=C3)Br)C(=O)C4=CC=CC=C4O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}propanoate](/img/structure/B304557.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone](/img/structure/B304562.png)
![2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile](/img/structure/B304564.png)
![3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B304566.png)
![2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)

![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)

![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)
